N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide
Description
N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-fluorobenzyl substituent at the 5-position of the pyrimidine core and a 2-methylbenzamide group linked via an ethyl chain (Figure 1). This scaffold is notable for its structural similarity to kinase inhibitors and other bioactive molecules targeting ATP-binding domains.
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-15-5-2-3-8-18(15)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-16-6-4-7-17(23)11-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUYOUWQXAVUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide (NO), a key neuronal messenger molecule involved in a variety of physiological processes. NO plays a crucial role in neurotransmission, immune response, and regulation of cell death. Therefore, selective inhibition of nNOS is an important therapeutic approach to target neurodegenerative disorders.
Mode of Action
The compound interacts with nNOS by binding to its active site, specifically to a hydrophobic pocket. This binding inhibits the enzyme’s activity, preventing the production of NO. The compound is a type II inhibitor, meaning it binds to the enzyme in a manner that changes its conformation, thereby reducing its activity.
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide pathway. Under normal conditions, nNOS catalyzes the production of NO from L-arginine. NO then acts as a neurotransmitter, participating in the regulation of neuronal functions. By inhibiting nNOS, the compound reduces the production of NO, thereby modulating the biochemical pathways that rely on this molecule.
Pharmacokinetics
The compound exhibits good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability. Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes. This suggests that the compound may have a favorable pharmacokinetic profile, with minimal off-target effects.
Result of Action
The inhibition of nNOS by the compound can lead to a decrease in NO production. This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For example, in the context of neurodegenerative disorders, reducing NO production may help to mitigate neuronal damage and inflammation.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its binding affinity for nNOS. Additionally, the presence of other molecules in the environment, such as other drugs or metabolites, can potentially interact with the compound and alter its effects.
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 439.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.4 g/mol |
| CAS Number | 922047-93-6 |
The precise mechanism of action for this compound remains to be fully elucidated. However, based on related compounds in the pyrazolo[3,4-d]pyrimidine class, it is hypothesized that this compound may act as an inhibitor of specific kinases by competing with ATP for binding in the ATP-binding pocket. This action could lead to the modulation of various signaling pathways involved in inflammation and cancer progression .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays indicated that certain derivatives exhibited IC50 values comparable to celecoxib (IC50 = 0.04 μmol), suggesting potent anti-inflammatory activity .
Anticancer Potential
The anticancer effects of pyrazolo[3,4-d]pyrimidines have also been documented. Research indicates that these compounds can reduce tumor mass in various cancer models by inducing apoptosis and inhibiting cell proliferation .
Case Studies
- In Vitro Studies : In vitro assessments demonstrated that this compound significantly inhibited COX-2 activity in RAW264.7 cells. The compound's effectiveness was evaluated through Western blotting and RT-PCR techniques to assess the expression levels of inflammatory mediators such as iNOS and COX-2 .
- In Vivo Studies : Animal models treated with similar pyrazolo[3,4-d]pyrimidine derivatives showed reduced paw edema and granuloma formation. The effective doses (ED50) were calculated to be around 8–11 μM for these compounds compared to indomethacin (ED50 = 9.17 μM), indicating their potential as anti-inflammatory agents .
Future Directions
Further research is necessary to explore the full therapeutic potential and safety profile of this compound. Investigating its pharmacokinetics and detailed mechanism of action will be crucial for understanding its role in medicinal chemistry and potential applications in treating inflammatory diseases and cancers.
Scientific Research Applications
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide exhibits promising biological activities that can be categorized into several key areas:
- Anticancer Activity : Compounds with a pyrazolo-pyrimidine core have shown potential in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth and survival pathways. The fluorobenzyl moiety may enhance binding affinity to these targets.
- Antiviral Properties : Research indicates that similar compounds can exhibit antiviral effects by disrupting viral replication mechanisms. The structural attributes of this compound suggest potential efficacy against various viral pathogens.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in treating chronic inflammatory diseases.
Drug Development
This compound can serve as a lead compound in drug discovery programs aimed at developing new therapeutics for cancer and viral infections.
Structure-Activity Relationship (SAR) Studies
Investigating the relationship between the chemical structure and biological activity of this compound can provide insights into optimizing its efficacy and safety profile.
Interaction Studies
Conducting binding affinity studies with target proteins can elucidate the compound's potential as an inhibitor in various disease pathways.
Case Studies and Comparative Analysis
Comparative studies with structurally similar compounds can highlight the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-Pyrazolo[3,4-d]pyrimidine | Similar pyrazolo core | Anticancer |
| 2-Amino-Pyrimidine Derivatives | Pyrimidine base | Antiviral |
| Morpholino-Sulfonamide Compounds | Morpholino group | Enzyme inhibitors |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound shares structural motifs with derivatives reported in patent literature (e.g., ), enabling a comparative analysis of substituent effects, physicochemical properties, and synthetic pathways. Key analogs are discussed below.
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
- Core Modification: Main Compound: A 3-fluorobenzyl group at the 5-position. Analog 1 (Example 53, ): Incorporates a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl moiety at the 5-position. Analog 2 (Example in ): Features a 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide group. Sulfonamide substituents may enhance hydrophilicity and hydrogen-bonding interactions .
Benzamide Substituent Modifications
- Main Compound : 2-Methylbenzamide.
- Analog 1 (Example 53): 2-Fluoro-N-isopropylbenzamide.
- Analog 2 (Example in ) : 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid. Boronic acid functionalities are rare in this class but could enable prodrug strategies or covalent binding .
Physicochemical Properties
Implications of Fluorine Substitution
Fluorine atoms at the 3-position of benzyl or phenyl groups (present in the main compound and analogs) are hypothesized to improve metabolic stability and membrane permeability by reducing cytochrome P450-mediated oxidation .
Research Findings and Trends
- Structural Trends : Chromene-containing analogs exhibit higher molecular weights and melting points compared to benzyl derivatives, suggesting increased crystallinity and rigidity .
- Unmet Needs : Data on the main compound’s solubility, bioavailability, and target affinity are absent in the cited sources, highlighting gaps for future studies.
Q & A
Q. Optimization Tips :
- Control reaction pH to avoid decomposition of sensitive intermediates.
- Use continuous flow reactors for scale-up to enhance efficiency .
Which characterization techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₂FN₅O₂: 456.1784) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles for the pyrazolo-pyrimidine core .
What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Kinase Inhibition : Use enzymatic assays (e.g., ADP-Glo™) targeting kinases like EGFR or VEGFR, where pyrazolo[3,4-d]pyrimidines show affinity .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility Assessment : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide optimization of this compound?
Methodological Answer:
SAR Strategies :
- Substitution at Pyrimidine 4-Oxo Position : Replace 3-fluorobenzyl with bulkier groups (e.g., 3-CF₃-benzyl) to enhance kinase selectivity .
- Amide Modifications : Compare 2-methylbenzamide with electron-withdrawing substituents (e.g., 4-Cl) to improve metabolic stability .
Q. Example SAR Table :
| Position | Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|---|
| 5 | 3-Fluorobenzyl | 1.2 µM (EGFR) | Baseline activity |
| 5 | 3-Trifluoromethylbenzyl | 0.8 µM (EGFR) | Improved potency |
| Amide | 4-Chlorobenzamide | 1.5 µM (EGFR) | Reduced solubility |
Reference : Structural analogs from .
How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and assay protocols (e.g., 48-hr incubation for MTT) .
- Meta-Analysis : Compare data across >3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .
- Control Experiments : Test compound stability under assay conditions (e.g., DMSO stock solutions stored at -20°C) to rule out degradation .
What computational approaches predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17). Focus on hydrogen bonding with Met793 and hydrophobic interactions with Leu788 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
- QSAR Modeling : Develop models using descriptors like logP and polar surface area to predict kinase inhibition .
What industrial-scale synthesis parameters are critical for reproducibility?
Methodological Answer:
- Solvent Selection : Replace DMSO with ethanol for safer large-scale reactions .
- Catalyst Recycling : Use immobilized bases (e.g., polymer-supported K₂CO₃) to reduce waste .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
